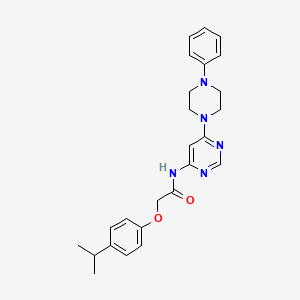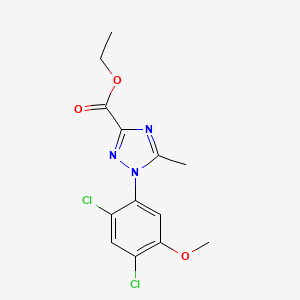
ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and pharmaceutical activities. This particular compound features a dichloro and methoxy group on the phenyl ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Core: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or other carbonyl-containing compounds.
Introduction of the Phenyl Group: The phenyl group with the dichloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride method.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the phenyl group, leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens, nitric acid, and various organometallic compounds.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Reduced triazole derivatives and phenyl compounds.
Substitution Products: Halogenated phenyl derivatives and nitro-substituted phenyl compounds.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The triazole core is known for its antimicrobial properties, and derivatives of this compound are studied for their potential use as antifungal and antibacterial agents.
Medicine: Research is ongoing to explore the therapeutic potential of triazole derivatives in treating various diseases, including cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.
Industry: In the agrochemical industry, triazole derivatives are used as fungicides and herbicides
Mechanism of Action
The mechanism by which ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 1-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Ethyl 1-(2,4-dichloro-5-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Ethyl 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but without the methyl group on the triazole ring.
Uniqueness: The presence of the methoxy group on the phenyl ring and the methyl group on the triazole ring makes this compound unique in terms of its chemical behavior and potential applications. These modifications can influence its solubility, stability, and biological activity, distinguishing it from other triazole derivatives.
Properties
IUPAC Name |
ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-4-21-13(19)12-16-7(2)18(17-12)10-6-11(20-3)9(15)5-8(10)14/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCONIWYOQKUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC(=C(C=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
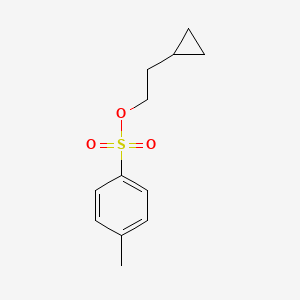
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2744174.png)
![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)
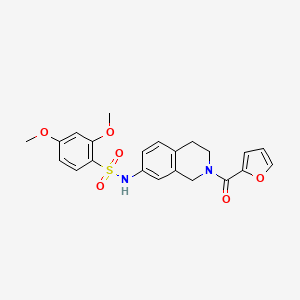
![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B2744179.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)
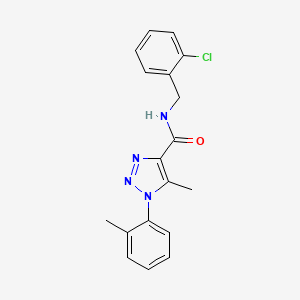
![tert-butyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B2744183.png)
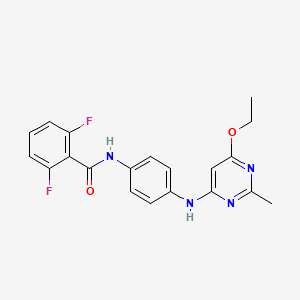
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2744187.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)
